4-Cyclobutyl-6-(4,4-difluoropiperidin-1-yl)pyrimidine
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Overview
Description
4-Cyclobutyl-6-(4,4-difluoropiperidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-(4,4-difluoropiperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-(4,4-difluoropiperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
4-Cyclobutyl-6-(4,4-difluoropiperidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-(4,4-difluoropiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutyl-6-(4-fluoropiperidin-1-yl)pyrimidine
- 4-Cyclobutyl-6-(4-chloropiperidin-1-yl)pyrimidine
- 4-Cyclobutyl-6-(4-methylpiperidin-1-yl)pyrimidine
Uniqueness
4-Cyclobutyl-6-(4,4-difluoropiperidin-1-yl)pyrimidine is unique due to the presence of two fluorine atoms on the piperidine ring. This fluorination can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These unique properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-cyclobutyl-6-(4,4-difluoropiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3/c14-13(15)4-6-18(7-5-13)12-8-11(16-9-17-12)10-2-1-3-10/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUDSPBGWYHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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